molecular formula C18H17N5O2 B10999413 2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B10999413
M. Wt: 335.4 g/mol
InChI Key: HCRBUHUKXGPSND-UHFFFAOYSA-N
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Description

2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole moiety with a triazolopyridine ring, making it a valuable candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves a multi-step process. One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine core . This reaction is usually carried out under mild conditions at room temperature, making it efficient and operationally simple.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and metal-free processes can enhance the efficiency and sustainability of the production . These methods are designed to be atom-economical and environmentally benign.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole or triazolopyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with molecular targets such as kinases and enzymes. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide stands out due to its unique combination of an indole and triazolopyridine ring, which imparts distinct chemical and biological properties. Its potential as a kinase inhibitor and its versatility in various chemical reactions make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C18H17N5O2/c1-25-15-6-4-5-14-13(15)8-10-22(14)12-18(24)19-11-17-21-20-16-7-2-3-9-23(16)17/h2-10H,11-12H2,1H3,(H,19,24)

InChI Key

HCRBUHUKXGPSND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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